N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUYZYZQFGXJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359055 | |
| Record name | STK275909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81000-03-5 | |
| Record name | STK275909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the cyclative condensation of 2-aminopyridine derivatives with appropriate acylating agents. One common method includes the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine, followed by cyclization under acidic conditions to form the desired pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzoic acid, while reduction could produce N-(4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against HIV-1 integrase.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, chelating the magnesium ions required for its catalytic activity . This prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication.
Comparison with Similar Compounds
Key Observations :
- Solubility : The 3,4,5-trimethoxy analog (383.40 g/mol) introduces polar methoxy groups, likely enhancing aqueous solubility .
- Electron Effects : Fluorination at the benzamide ring (e.g., 3-fluoro or 2,6-difluoro) may alter electron distribution, affecting binding to targets like kinases .
Substituent Variations on the Pyrido[1,2-a]pyrimidinone Core
Modifications to the pyrido-pyrimidinone ring alter steric and electronic properties:
Key Observations :
- Ring Isomerism: Pyrido[2,3-d]pyrimidinone analogs (C₂₃H₂₂N₄O₃) differ in nitrogen positioning, which could modify hydrogen-bonding patterns .
Structural Analogs with Alternative Linkages or Heterocycles
Compounds with modified cores or linkages provide insights into scaffold versatility:
Key Observations :
- Hydrazide Linkage : The hydrazide analog (C₂₂H₂₄N₆O₂) introduces a flexible spacer, possibly enhancing interactions with deep binding pockets .
- Extended Heterocycles: The imidazo-pyrimido-pyrimidinone system (C₂₉H₂₉N₉O₃) offers additional hydrogen-bonding sites, critical for high-affinity kinase binding .
Biological Activity
N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a compound belonging to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in medicine.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyrido[1,2-a]pyrimidine core linked to a benzamide moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and receptors involved in critical cellular processes.
- Enzyme Inhibition : The compound may inhibit kinases that play a role in cell signaling pathways, thereby exerting anti-cancer effects. For instance, studies have indicated that similar pyrido[1,2-a]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antiproliferative Effects : Research has shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 5.0 | CDK inhibition |
| 3,4-Dimethoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | HCT116 | 3.5 | Antiproliferative via kinase inhibition |
| 1H-Pyrazolo[3,4-b]pyridines | A375 | 0.36 | Selective CDK2 inhibitor |
These findings suggest that the compound exhibits significant anti-cancer properties through its action on key regulatory enzymes in cancer cells.
Antiviral Activity
In addition to its anticancer properties, research has indicated that certain pyrido[1,2-a]pyrimidine derivatives possess antiviral activity. For example:
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of this compound on HeLa cells, researchers observed a dose-dependent reduction in cell viability with an IC50 value of 5 µM. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest and apoptosis.
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of related compounds against HIV. The study demonstrated that certain derivatives exhibited moderate antiviral activity in HeLa cell cultures infected with HIV-1 NL4-3 strain. The compounds were shown to interfere with viral replication pathways.
Q & A
Q. How do substituents on the pyrido-pyrimidine core influence bioisosterism?
- Answer :
- 4-Hydroxyquinolin-2-one analogs show bioisosteric equivalence to 4-oxo-pyridopyrimidines in analgesic assays, suggesting conserved pharmacophore requirements .
- Methyl or benzyl groups at the 9-position increase metabolic stability but may reduce aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
